molecular formula C18H15N B181726 4-(3-Phenylphenyl)aniline CAS No. 5728-67-6

4-(3-Phenylphenyl)aniline

Cat. No.: B181726
CAS No.: 5728-67-6
M. Wt: 245.3 g/mol
InChI Key: GBFUPSUZCKMTBK-UHFFFAOYSA-N
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Preparation Methods

4-(3-Phenylphenyl)aniline can be synthesized through electrophilic substitution reactions. One common method involves reacting 4-aminophenyl ether with biphenyl halide in the presence of a base to produce the target product . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(3-Phenylphenyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced or modified. Reagents such as halogens, alkyl halides, and acyl chlorides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted biphenyl compounds.

Scientific Research Applications

4-(3-Phenylphenyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Phenylphenyl)aniline involves its interaction with molecular targets and pathways within biological systems. As an aromatic amine, it can participate in various biochemical reactions, including enzyme-mediated processes. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or material science.

Comparison with Similar Compounds

4-(3-Phenylphenyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of the phenyl and amino groups, which imparts distinct chemical reactivity and applications.

Properties

IUPAC Name

4-(3-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFUPSUZCKMTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325423
Record name 4-(3-phenylphenyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-67-6
Record name m-Terphenyl-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 506439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC506439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506439
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-phenylphenyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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